molecular formula C31H48O6 B12428073 (Z)-2-((3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetoxy-3,11-dihydroxy-4,8,10,14-tetramethyldodecahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)-6-methylhept-5-enoic acid

(Z)-2-((3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetoxy-3,11-dihydroxy-4,8,10,14-tetramethyldodecahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)-6-methylhept-5-enoic acid

Cat. No.: B12428073
M. Wt: 516.7 g/mol
InChI Key: IECPWNUMDGFDKC-WGFOVTNPSA-N
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Description

Fusidic acid is a natural tetracyclic triterpene antibiotic isolated from the fungus Fusidium coccineum. It is primarily used to treat bacterial infections, particularly those caused by Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). Fusidic acid is available in various formulations, including creams, ointments, eye drops, tablets, and injections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fusidic acid can be synthesized through several methods. One common approach involves the fermentation of Fusidium coccineum followed by extraction and purification of the compound. The synthetic route typically includes steps such as fermentation, extraction with organic solvents, and crystallization .

Industrial Production Methods

Industrial production of fusidic acid involves large-scale fermentation processes. The fermentation broth is subjected to extraction using organic solvents like ethyl acetate. The extracted fusidic acid is then purified through crystallization and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Fusidic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various fusidic acid derivatives with modified functional groups. These derivatives often exhibit different pharmacological properties and can be used for specific therapeutic applications .

Mechanism of Action

Fusidic acid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It specifically binds to elongation factor G (EF-G) on the ribosome, preventing the translocation step during protein synthesis. This inhibition effectively halts bacterial growth and allows the immune system to clear the infection .

Comparison with Similar Compounds

Fusidic acid is unique among antibiotics due to its specific mechanism of action and its effectiveness against Staphylococcus aureus. Similar compounds include:

Fusidic acid stands out due to its specific binding to elongation factor G and its effectiveness against methicillin-resistant Staphylococcus aureus .

Properties

Molecular Formula

C31H48O6

Molecular Weight

516.7 g/mol

IUPAC Name

2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid

InChI

InChI=1S/C31H48O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36)/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1

InChI Key

IECPWNUMDGFDKC-WGFOVTNPSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]4[C@@]3(C[C@@H](C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C

Origin of Product

United States

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